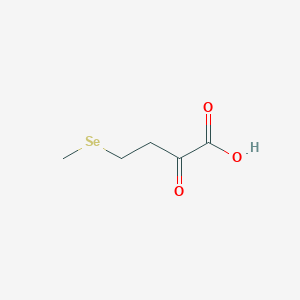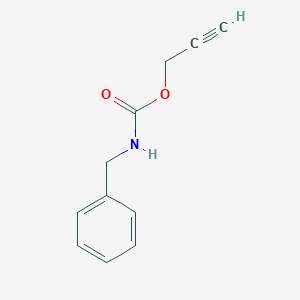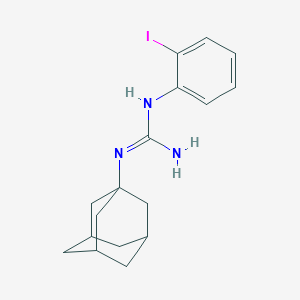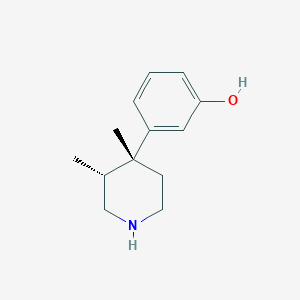![molecular formula C10H10N2O5S2 B056499 2-[(6-Methoxy-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid CAS No. 114260-77-4](/img/structure/B56499.png)
2-[(6-Methoxy-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Carboxymethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide is a chemical compound with the molecular formula C10H10N2O5S2 and a molecular weight of 302.3 g/mol
Méthodes De Préparation
The synthesis of 3-[(Carboxymethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide involves several steps. One common method includes the reaction of 6-methoxy-1,2,4-benzothiadiazine 1,1-dioxide with a carboxymethylthiolating agent under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like sodium hydride (NaH) to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
3-[(Carboxymethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of thiols or sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxymethylthio group can be replaced by other nucleophiles such as amines or alcohols.
Applications De Recherche Scientifique
3-[(Carboxymethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential inhibitory effects on enzymes such as phosphoenolpyruvate carboxykinase (PEPCK), which plays a role in gluconeogenesis and glyceroneogenesis.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific molecular targets and pathways involved in metabolic processes.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-[(Carboxymethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the enzyme phosphoenolpyruvate carboxykinase (PEPCK) by binding to its active site. This inhibition affects the enzyme’s ability to catalyze the conversion of oxaloacetate to phosphoenolpyruvate, thereby impacting metabolic pathways such as gluconeogenesis . Additionally, the compound’s structure allows it to interact with other proteins and enzymes, potentially leading to various biological effects .
Comparaison Avec Des Composés Similaires
3-[(Carboxymethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide can be compared to similar compounds such as:
3-Mercaptopicolinic acid (3-MPA): Both compounds share a similar structure, but 3-MPA has a mercapto group instead of a carboxymethylthio group.
6-Methoxy-1,2,4-benzothiadiazine 1,1-dioxide: This compound serves as a precursor in the synthesis of 3-[(Carboxymethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide and shares a similar core structure.
Propriétés
Numéro CAS |
114260-77-4 |
|---|---|
Formule moléculaire |
C10H10N2O5S2 |
Poids moléculaire |
302.3 g/mol |
Nom IUPAC |
2-[(6-methoxy-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C10H10N2O5S2/c1-17-6-2-3-8-7(4-6)11-10(12-19(8,15)16)18-5-9(13)14/h2-4H,5H2,1H3,(H,11,12)(H,13,14) |
Clé InChI |
UGKOQZYTTXJESO-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)SCC(=O)O |
SMILES canonique |
COC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)SCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


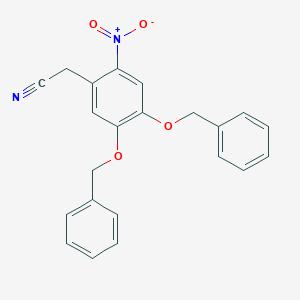
![[1,1'-Biphenyl]-4-carboxylic acid (3aR,4R,5R,6aS)-hexahydro-2-oxo-4-[(1E)-3-oxo-5-phenyl-1-pentenyl]-2H-cyclopenta[b]furan-5-yl ester](/img/structure/B56417.png)
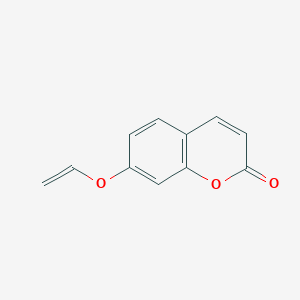

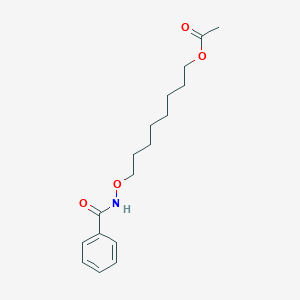
![6H-Pyrrolo[3,4-b]pyrazine,6-methyl-(9CI)](/img/structure/B56426.png)
